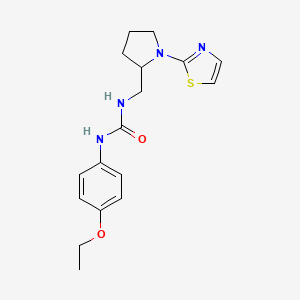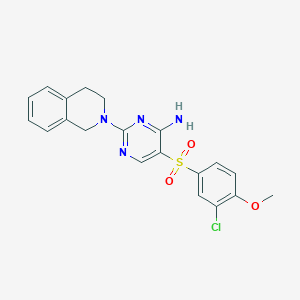![molecular formula C19H17N3O2 B2916134 N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide CAS No. 2034433-07-1](/img/structure/B2916134.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide is a compound that belongs to the bipyridine family. Bipyridines are a class of organic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a methoxybenzamide group attached to the bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide typically involves the coupling of a bipyridine derivative with a methoxybenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated methoxybenzamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The use of microwave irradiation has been reported to enhance the yields and reduce reaction times in the synthesis of bipyridine compounds . Additionally, continuous flow reactors are employed to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated bipyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine N-oxide, while reduction may produce a bipyridine derivative with reduced functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can intercalate into the DNA structure, disrupting its function and leading to cell death . Additionally, the compound can bind to metal ions, forming complexes that exhibit unique photophysical and electrochemical properties .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture and materials science.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide group enhances its ability to interact with biological targets, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
3-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-17-4-2-3-16(12-17)19(23)22-13-14-5-10-21-18(11-14)15-6-8-20-9-7-15/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMLPMMWOMDYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)


![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)
![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)
![7-[(4-chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916068.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]FURAN-3-CARBOXAMIDE](/img/structure/B2916072.png)
![4-cyclobutyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2916073.png)

